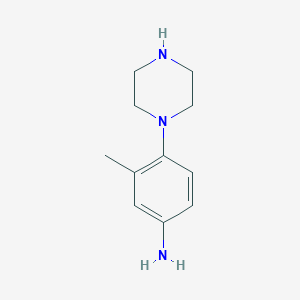

3-Methyl-4-(piperazin-1-yl)aniline

説明

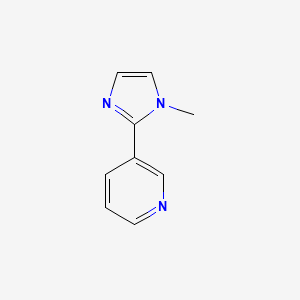

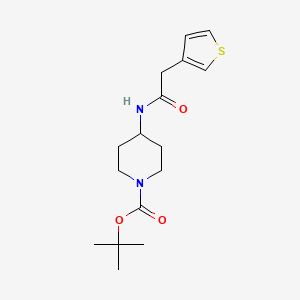

3-Methyl-4-(piperazin-1-yl)aniline is a chemical compound with the molecular weight of 300.66 . It is also known as this compound trihydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C11H17N3.3ClH/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14;;;/h2-3,8,13H,4-7,12H2,1H3;3*1H . Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

Synthesis and Biological Activity

3-Methyl-4-(piperazin-1-yl)aniline derivatives have been explored for their potential in various scientific applications, primarily focusing on their synthesis and biological activity. For instance, derivatives of this compound have been synthesized to investigate their hypoxic-cytotoxic properties. New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which present new basic lateral chains like piperazines and anilines, have been studied for their potent and selective biological activities (Ortega et al., 2000).

Similarly, the compound has found applications in the antimicrobial domain. A series of 1,3,5-triazine derivatives, containing aniline and different piperazine moieties, demonstrated noteworthy antimicrobial activity against various bacteria and fungi (Patel et al., 2011).

Molecular Structure Investigations

Research has also delved into the molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Such studies have revealed the intermolecular interactions controlling the molecular packing of these compounds, contributing to a better understanding of their properties and potential applications (Shawish et al., 2021).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of naphthalimides with piperazine substituents have been investigated, highlighting the potential use of such compounds in fluorescent probes and sensors (Gan et al., 2003).

Anticancer Activity

Further, the anticancer activity of derivatives has been a point of interest. Synthesis of compounds like 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has shown promising results in reducing the duration of immobility times in behavioral despair tests, indicating potential antidepressant and antianxiety activities (Kumar et al., 2017).

Safety and Hazards

作用機序

Target of Action

It is suggested that this compound may have potential antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

This could involve inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft .

Biochemical Pathways

Given its potential antidepressant properties, it may influence the noradrenergic, dopaminergic, and serotonergic systems .

Result of Action

Based on its potential antidepressant properties, it may result in increased levels of monoamine neurotransmitters in the synaptic cleft, potentially leading to improved mood and alleviation of depressive symptoms .

特性

IUPAC Name |

3-methyl-4-piperazin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLBHXWPZORICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)

![1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-](/img/structure/B3102575.png)

![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl-](/img/structure/B3102576.png)

![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)

![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)